3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide
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Overview
Description
3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide is a meticulously crafted chemical compound that has garnered attention in scientific research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde
- 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzonitrile
Uniqueness
3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of functional groups, which impart specific chemical and biological properties
Properties
CAS No. |
1706458-28-7 |
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Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H19ClN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-6-4-11(2)5-7-12/h4-9H,3,10,19H2,1-2H3,(H,20,21) |
InChI Key |
YNJHNROIIQBNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
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